molecular formula C14H25NO5 B1404979 (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS No. 1392745-22-0

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Cat. No. B1404979
M. Wt: 287.35 g/mol
InChI Key: YFFMJGAVWORNIZ-OUAUKWLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester” is a Boc-protected derivative of the L-Threonine1. This compound is also known as Ethyl (1R,3S,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate1. It is a white to off-white crystalline powder that belongs to the class of amino acids and their derivatives1.



Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of this compound.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

Unfortunately, I was unable to find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Applications in Drug Research

  • Ring-Closing Metathesis and Diastereoselective Synthesis : The compound is involved in the synthesis of various pharmacologically important derivatives. For instance, ring-closing metathesis and diastereoselective Grignard reactions were key steps in synthesizing a functionalized cyclohexene skeleton of GS4104, demonstrating the compound's utility in complex organic syntheses (Cong & Yao, 2006).

  • Biocatalytic Asymmetric Synthesis : A study explored the use of bacterial strains for the asymmetric synthesis of vinyl-ACCA, a key chiral intermediate in the synthesis of hepatitis C virus inhibitors. This indicates the compound's role in the development of efficient biocatalytic processes for producing pharmacologically active intermediates (Zhu et al., 2018).

  • Preparation of Protected Amino Acids for Peptide Synthesis : Derivatives of the compound have been used in the preparation of protected amino acids suitable for solid-phase peptide synthesis. This shows its relevance in the field of peptide chemistry and drug design (Wagner & Tilley, 1990).

Chemical and Structural Studies

  • Characterization of Novel Derivatives and Complexes : Studies on the chemical and structural characterization of various novel derivatives, including their copper(II) complexes, indicate the compound's application in understanding complex molecular structures and interactions (Yamato et al., 2000).

  • Functionalized Polymer Synthesis : The compound's derivatives have been used in the synthesis of functionalized ethyl cellulose, showcasing its importance in developing new polymeric materials with varied chemical properties and potential applications in various industrial sectors (Ikeuchi et al., 2010).

  • Synthesis of Functional Cyclic Esters : The compound's utility extends to the design and synthesis of new cyclic esters containing protected functional groups. This is crucial for the field of polymer chemistry, particularly in ring-opening polymerization (Trollsås et al., 2000).

Application in Food Systems and Material Sciences

  • Production of Phytosteryl Amino Acid Ester Hydrochlorides : The compound's derivatives have been utilized in the production of phytosteryl amino acid ester hydrochlorides, highlighting its potential application in food systems due to enhanced emulsifying properties (Jia et al., 2019).

  • Development of Degradable Polycationic Materials : Research into amino acid vinyl esters derived from the compound points to its role in creating new monomer palettes for degradable polycationic materials, demonstrating its significance in material sciences (Thomas et al., 2012).

Safety And Hazards

Unfortunately, I was unable to find specific information on the safety and hazards associated with this compound.


properties

IUPAC Name

ethyl (1R,3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFMJGAVWORNIZ-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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